molecular formula C9H15N3O2 B13534786 1-Isopropyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

1-Isopropyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13534786
M. Wt: 197.23 g/mol
InChI Key: VEASUMLBSUXFPG-UHFFFAOYSA-N
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Description

1-Isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative characterized by a 1,2,3-triazole core substituted with an isopropyl group at position 1, a propyl group at position 5, and a carboxylic acid moiety at position 2. Triazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This compound’s structural features, such as alkyl substituents (isopropyl and propyl), influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1-propan-2-yl-5-propyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-4-5-7-8(9(13)14)10-11-12(7)6(2)3/h6H,4-5H2,1-3H3,(H,13,14)

InChI Key

VEASUMLBSUXFPG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Overview

The classical route involves the Huisgen 1,3-dipolar cycloaddition, catalyzed by copper(I), between an appropriate azide and alkyne precursor bearing isopropyl and propyl substituents, followed by oxidation to introduce the carboxylic acid functionality.

Procedure

  • Step 1: Synthesis of azide precursor with isopropyl and propyl groups.
  • Step 2: CuAAC reaction in a solvent system such as tert-butanol/water with copper sulfate and sodium ascorbate as catalysts.
  • Step 3: Oxidation of the triazole intermediate to the carboxylic acid using oxidants like potassium permanganate or potassium dichromate.

Data Table 1: Typical Reaction Conditions and Yields

Parameter Value References
Catalyst Copper sulfate, sodium ascorbate
Solvent Tert-butanol/water
Reaction temperature 25-50°C
Reaction time 12-24 hours
Yield 65-78%

Note: This method is efficient but often requires purification steps to remove residual copper.

Multistep Synthesis via 1,2,3-Triazole Ring Formation from Halogenated Precursors

Preparation of 1-Substituted-4,5-Dibromo-1H-1,2,3-triazole

This intermediate is synthesized via cyclization of halogenated hydrazides or azides with halogenated acyl derivatives. The process involves:

  • Reaction: Cyclization of hydrazides with halogenated acids or esters under basic conditions.
  • Catalysts: Typically, copper or iron salts.
  • Outcome: Formation of 1,2,3-triazole core with dibromo substitution at positions 4 and 5.

Nucleophilic Substitution and Functionalization

  • Step 1: Treatment of the dibromo-triazole with Grignard reagents, such as isopropylmagnesium chloride, in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C to 0°C), leading to selective substitution at the brominated positions.

  • Step 2: Carbon dioxide insertion into the Grignard intermediate yields the carboxylic acid group, converting the halogenated triazole into the target compound.

Reaction Data and Optimization

Parameter Conditions Reference
Solvent THF or methyl tetrahydrofuran (METHF)
Temperature -78°C to 0°C for Grignard addition; 20-50°C for CO₂ insertion
Molar Ratios Triazole halogenated precursor:Grignard ~1:0.8-1.5
Yield 60-75% for the final acid after purification

Note: The process emphasizes high selectivity and operational simplicity, suitable for scale-up.

Alternative Route: Methylation and Ester Hydrolysis

This strategy involves methylation of the triazole ring followed by hydrolysis to produce the free acid:

  • Step 1: Methylation of the triazole derivative using methyl iodide in the presence of potassium carbonate or other inorganic/organic alkali in solvents like THF or DMF at 30-70°C.

  • Step 2: Hydrolysis of methyl ester intermediates under acidic conditions to yield the free carboxylic acid.

Data Table 2: Methylation and Hydrolysis Conditions

Parameter Conditions References
Methylating agent Methyl iodide
Base Potassium carbonate or sodium hydroxide
Solvent THF, DMF, or N,N-dimethylacetamide
Reaction temperature 30-70°C
Reaction time 5-48 hours
Yield 50-65% (after purification)

Note: This method is advantageous for its operational simplicity and high yield.

Innovative Methods: Catalytic and Green Chemistry Approaches

Recent advancements focus on environmentally benign methods:

  • Microwave-Assisted Synthesis: Accelerates reaction times for azide-alkyne cycloaddition, reducing energy consumption.
  • Solvent-Free Conditions: Using solid-state reactions or minimal solvent systems to enhance sustainability.
  • Biocatalytic Routes: Employing enzymes or microbial catalysis for specific transformations, though still in experimental phases.

Summary of Key Findings and Research Discoveries

Aspect Findings References
Raw Material Cost and Toxicity Sodium azide and propiolic acid are expensive and toxic, prompting alternative routes
Reaction Efficiency Grignard-based methods yield high purity products with simple purification steps
Industrial Applicability Methods utilizing dibromo precursors and Grignard reagents are scalable and cost-effective
Environmental Considerations Green chemistry approaches are under development but require further validation

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

1-Isopropyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,3-Triazole Carboxylic Acid Family

5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Substituents : Methyl at position 5, thiazol-2-yl at position 1.
  • Activity : Demonstrated 40% growth inhibition of NCI-H522 (lung cancer) cells at 10 µM .
  • Key Feature : The thiazole ring enhances π-stacking interactions with biological targets, improving anticancer activity compared to alkyl-substituted triazoles.
5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Substituents : Methyl at position 5, 4-phenylthiazol-2-yl at position 1.
  • Activity: Inhibited LOX IMVI (melanoma) cells by 44.78% .
  • Key Feature : The phenyl-thiazole substituent increases molecular rigidity and target affinity, contributing to higher potency.
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
  • Substituents : 4-Chlorophenyl at position 1, isopropyl at position 5, propyl carboxamide at position 3.
  • Molecular Weight : 306.79 g/mol .

Comparison with 1,2,4-Triazole Derivatives

1-(2-Chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic Acid
  • Structure : 1,2,4-Triazole core with 2-chlorophenyl at position 1, propyl at position 4.
  • Molecular Weight : 265.69 g/mol .
5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic Acid Ethyl Ester
  • Substituents : Cyclopropyl at position 5, dichloropyridinyl at position 1, ethyl ester at position 4.
  • Molecular Weight : 327.17 g/mol .
  • Key Feature : The ester group increases membrane permeability compared to the free carboxylic acid form.

Biological Activity

1-Isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the 1,2,3-triazole class, which has garnered interest due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound can be synthesized through various methods. One common approach includes the cycloaddition of aryl azides to phosphorus ketoylides. This method allows for the efficient production of 1,5-disubstituted 1,2,3-triazoles, which are crucial for further biological evaluations.

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit significant antimicrobial activity. In particular, derivatives of this compound have shown effectiveness against various bacterial strains. For instance, studies have reported good inhibition against Escherichia coli and Staphylococcus aureus, demonstrating the potential of these compounds as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably:

  • Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
  • Mechanism of Action : The mechanism underlying its anticancer activity may involve the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds derived from triazoles have been shown to inhibit TS with IC50 values ranging from 1.95 to 4.24 μM .

Table 1: Anticancer Activity of 1-Isopropyl-5-propyl-1H-1,2,3-triazole Derivatives

CompoundCell LineIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
Compound AMCF-71.1Doxorubicin1.2
Compound BHCT-1162.65-Fluorouracil18.74
Compound CHepG21.4Doxorubicin1.8

Case Studies

Case Study 1: Antiproliferative Effects on Leukemia Cells

A study focusing on leukemia cell lines demonstrated that specific derivatives of triazoles exhibited selective cytotoxicity comparable to doxorubicin. The study highlighted morphological changes in treated cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

Case Study 2: Molecular Docking Studies

Computational studies involving molecular docking have further elucidated the binding interactions between triazole derivatives and target enzymes involved in cancer progression. These studies support the experimental findings regarding the anticancer potential of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions using copper-catalyzed azide-alkyne click chemistry (CuAAC). Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst Loading : Use 5 mol% Cu(I) catalysts (e.g., CuBr) with stabilizing ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
  • Workup : Purify via acid-base extraction (e.g., 1M HCl wash to isolate the carboxylic acid moiety) followed by recrystallization from ethanol/water mixtures .
    • Data Note : Yields >70% are achievable under optimized conditions, though impurities like unreacted azides require rigorous NMR (¹H/¹³C) and LC-MS validation .

Q. How should researchers characterize the structural integrity of this triazole-carboxylic acid derivative?

  • Methodological Answer : Employ a multi-technique approach:

  • Spectroscopy : Confirm regioselectivity (1,4- vs. 1,5-disubstituted triazole) via ¹H NMR (δ 8.1–8.3 ppm for triazole protons) and FTIR (C=O stretch ~1700 cm⁻¹).
  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% area under the curve).
  • X-ray Crystallography : For absolute configuration, co-crystallize with heavy atoms (e.g., Pt derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related triazoles:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, P95 respirators for particulates, and chemical goggles.
  • Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal to prevent drain contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., isopropyl → cyclopropyl) via alkylation or Suzuki coupling.
  • Biological Assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorometric assays (λex 490 nm, λem 520 nm).
  • Computational Modeling : Perform docking simulations (AutoDock Vina) to correlate substituent hydrophobicity (logP) with binding affinity .
    • Data Contradiction Alert : Conflicting logP values (calculated vs. experimental) may arise from solvation effects; validate via shake-flask method .

Q. What strategies resolve discrepancies in reported stability data for triazole-carboxylic acids?

  • Methodological Answer :

  • Conditional Stability Testing : Expose the compound to accelerated degradation (40°C/75% RH for 4 weeks) and monitor via HPLC.
  • Mechanistic Studies : Use DFT calculations (Gaussian 16) to identify degradation pathways (e.g., decarboxylation under acidic conditions).
  • Cross-Study Comparison : Reconcile conflicting data by standardizing pH (e.g., buffer at pH 7.4 for physiological relevance) .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 cells), CYP450 inhibition, and bioavailability (%F).
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s Metabolism Module.
  • Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. Why do reported cytotoxicity values vary across studies for structurally similar triazoles?

  • Root Cause : Differences in cell lines (e.g., HEK293 vs. HeLa), assay duration (24h vs. 48h), and solvent controls (DMSO concentration ≤0.1% required).
  • Resolution : Adhere to OECD guidelines (e.g., MTT assay standardization) and report IC50 values with 95% confidence intervals .

Theoretical Framework Integration

Q. How can ligand-based drug design principles guide the optimization of this compound?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical features (triazole ring for H-bonding, carboxylic acid for solubility) using MOE software.
  • QSAR Modeling : Derive predictive models with descriptors like polar surface area (PSA) and molar refractivity (MR) .

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